N,N-dimethyl-1H-pyrazole-4-sulfonamide chemical properties
N,N-dimethyl-1H-pyrazole-4-sulfonamide chemical properties
An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-sulfonamide: Properties, Synthesis, and Applications
Introduction
1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No: 88398-53-2) is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry and drug discovery.[1] Its molecular architecture, which integrates a stable pyrazole nucleus with a pharmacologically significant sulfonamide moiety, provides a versatile and valuable scaffold for the synthesis of novel therapeutic agents.[1][2][3] While this specific compound is predominantly used as a research chemical and a synthetic intermediate, its derivatives have demonstrated a wide spectrum of biological activities, underscoring its potential in pharmaceutical development.[1][3][4]
The pyrazole ring system, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design, present in numerous approved drugs.[2] Similarly, the sulfonamide group is a classic pharmacophore, most famously associated with the "sulfa" class of antibiotics.[1] The combination of these two motifs in 1,3-dimethyl-1H-pyrazole-4-sulfonamide creates a platform for developing compounds with potential applications in oncology, infectious diseases, and inflammation management.[1][3][5]
This technical guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, robust analytical characterization methods, and an exploration of the biological activities and applications of this compound and its close analogues.
Section 1: Core Chemical Properties and Identification
Precise identification and understanding of the physicochemical properties of a compound are foundational to its application in research and development.
Chemical Structure
Caption: 2D Structure of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide.
Identifiers and Physicochemical Data
The key identifiers and properties of 1,3-dimethyl-1H-pyrazole-4-sulfonamide are summarized below for quick reference.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dimethyl-1H-pyrazole-4-sulfonamide | [1][6][7] |
| CAS Number | 88398-53-2 | [1][7][8] |
| Molecular Formula | C₅H₉N₃O₂S | [1][6][8][9] |
| Molecular Weight | 175.21 g/mol | [1][6][8][9] |
| Canonical SMILES | CC1=NN(C=C1S(=O)(=O)N)C | [1][6][7] |
| InChI Key | FQQRVLUHFKWHRT-UHFFFAOYSA-N | [1] |
| Appearance | Off-white to beige solid | [7][10] |
| Purity | Typically >95-97% | [1][7][9] |
| Solubility | Expected to be soluble in polar organic solvents; insoluble in water. | [11] |
| Storage | Store at room temperature. | [7] |
Section 2: Synthesis and Purification
The synthesis of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is typically achieved through a two-step process involving the sulfonation of a pyrazole precursor followed by amination.[1] This approach provides a reliable route to the target molecule.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of pyrazole-4-sulfonamides.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous pyrazole-4-sulfonamide derivatives.[2][3]
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Add 1,3-dimethylpyrazole (1.0 equiv) to anhydrous chloroform.
-
Reaction Setup: Cool the flask to 0°C using an ice bath.
-
Sulfonylation: Slowly add chlorosulfonic acid (3.0 equiv) to the stirred solution via the dropping funnel, maintaining the temperature below 5°C. The choice of chlorosulfonic acid is critical as it is a powerful sulfonating agent.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Thionyl Chloride Addition: Add thionyl chloride (2.0 equiv) dropwise. This step is crucial for converting any sulfonic acid by-product to the desired sulfonyl chloride, thereby maximizing yield.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The sulfonyl chloride product will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
-
Reaction Setup: Dissolve the crude 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) in a suitable anhydrous solvent such as Dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the nucleophile.[2]
-
Amination: Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane).
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor for the disappearance of the sulfonyl chloride starting material by TLC.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,3-dimethyl-1H-pyrazole-4-sulfonamide.[2]
Section 3: Analytical Characterization
A combination of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: A multi-technique workflow for analytical characterization.
Standard Characterization Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Objective: To determine the percentage purity of the final compound.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute with a gradient of mobile phases, typically water and acetonitrile, both containing 0.1% formic acid.
-
Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks.
-
2. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To confirm the molecular weight of the compound.
-
Methodology:
-
Introduce a dilute solution of the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Operate the spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
The expected m/z for the [M+H]⁺ ion of C₅H₉N₃O₂S is approximately 176.0488.[1]
-
This analysis confirms that the compound has the correct molecular formula.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
-
Expected ¹H NMR Spectrum:
-
A singlet corresponding to the pyrazole ring proton (C5-H).
-
A singlet for the methyl group attached to the pyrazole nitrogen (N1-CH₃).
-
A singlet for the methyl group at the C3 position of the pyrazole ring (C3-CH₃).
-
A broad singlet for the two protons of the sulfonamide group (-SO₂NH₂), which may be exchangeable with D₂O.
-
-
Expected ¹³C NMR Spectrum:
-
Signals corresponding to the three distinct carbon atoms of the pyrazole ring.
-
Signals for the two methyl group carbons.
-
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Expected Characteristic Peaks:
-
N-H stretching vibrations for the primary sulfonamide (typically two bands around 3350-3250 cm⁻¹).
-
Asymmetric and symmetric S=O stretching vibrations for the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).
-
C=N and C=C stretching vibrations characteristic of the pyrazole ring.
-
Section 4: Reactivity and Medicinal Chemistry Applications
1,3-Dimethyl-1H-pyrazole-4-sulfonamide serves as a foundational scaffold for developing a wide array of biologically active molecules. The pyrazole-sulfonamide motif is a prominent feature in compounds designed to target various enzymes and cellular pathways.[2][3]
Antibacterial Potential: DHPS Inhibition
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs that function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] These drugs act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA).
Caption: Mechanism of DHPS inhibition by sulfonamide-based drugs.
Antiproliferative and Enzyme Inhibition Applications
Derivatives of pyrazole-4-sulfonamide have been extensively investigated for their potential in various therapeutic areas:
-
Anticancer Activity: Numerous studies have reported the synthesis of pyrazole-sulfonamide derivatives and their evaluation as antiproliferative agents against various cancer cell lines, such as the U937 human monocytic leukemia cell line.[1][2][3][12]
-
Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making this scaffold ideal for designing inhibitors of carbonic anhydrases, which are implicated in diseases like glaucoma and some cancers.[13]
-
NAAA Inhibition: Novel pyrazole-based sulfonamides have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[5] Inhibition of NAAA represents a promising strategy for treating inflammatory conditions.[5]
-
Other Applications: The versatility of this scaffold has led to its exploration for developing antifungal, antiviral, and antidiabetic agents.[4][14]
Section 5: Safety and Handling
Proper handling of 1,3-dimethyl-1H-pyrazole-4-sulfonamide is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | Statement | GHS Code | Pictogram |
| Acute Toxicity | Harmful if swallowed. | H302 | GHS07 |
| Skin Irritation | Causes skin irritation. | H315 | GHS07 |
| Eye Damage | Causes serious eye damage/irritation. | H318/H319 | GHS07 |
| Respiratory Tract | May cause respiratory irritation. | H335 | GHS07 |
Data sourced from aggregated GHS information.[6][7]
Handling and First Aid
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[7]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[7]
-
Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[10]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.[10]
Conclusion
1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a well-characterized chemical entity with significant value as a synthetic intermediate. Its robust synthesis and the proven pharmacological importance of its core structure make it a highly attractive starting point for drug discovery programs. The diverse biological activities exhibited by its derivatives, ranging from anticancer and antibacterial to anti-inflammatory, highlight the immense potential held within the pyrazole-sulfonamide scaffold. This guide provides the foundational technical knowledge required for researchers to effectively utilize this compound in the pursuit of novel therapeutic agents.
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